

Application Notes and Protocols for AM-1638 in Primary Islet Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

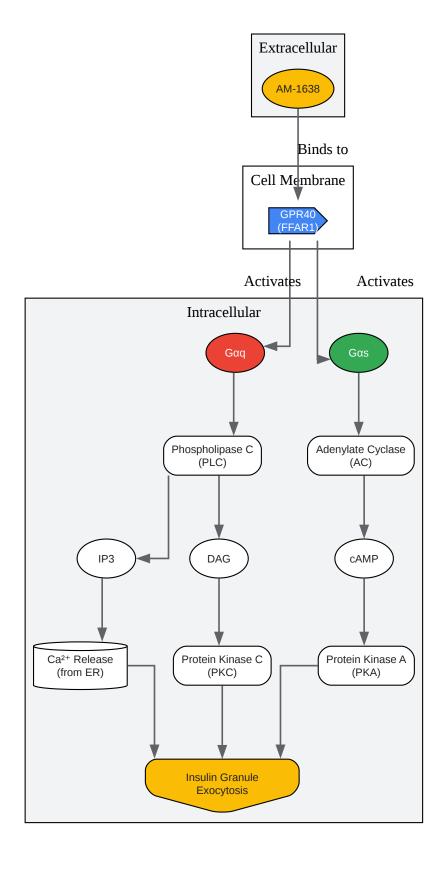
Introduction

AM-1638 is a potent, orally bioavailable full agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is primarily expressed in pancreatic β-cells and enteroendocrine cells.[1][2] Its activation by agonists like **AM-1638** leads to a glucose-dependent increase in insulin secretion, making it a promising therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.[2][3] These application notes provide detailed protocols for the use of **AM-1638** in primary islet culture experiments, enabling researchers to investigate its effects on islet function.

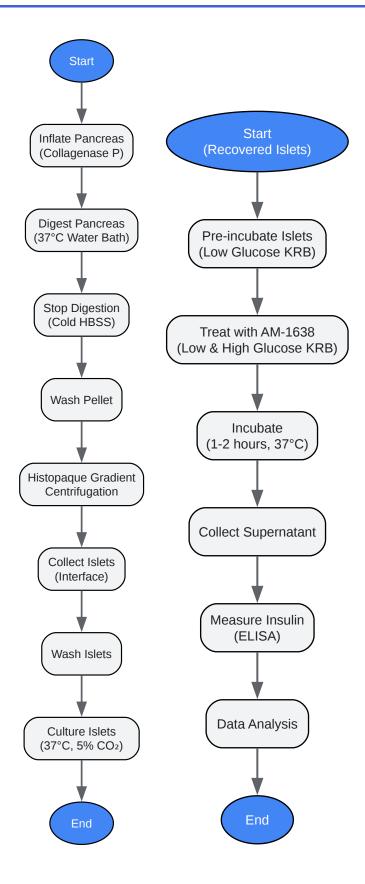
Mechanism of Action

AM-1638 acts as a full allosteric agonist at GPR40.[1] Unlike partial agonists, full agonists like **AM-1638** induce a more robust signaling response. The binding of **AM-1638** to GPR40 on pancreatic β -cells activates both G α q/calcium and G α s/cyclic adenosine monophosphate (cAMP) signaling pathways.[4][5] This dual activation leads to a significant potentiation of glucose-stimulated insulin secretion (GSIS).[4][6] Additionally, in enteroendocrine cells, GPR40 activation by full agonists can stimulate the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion from β -cells.[1][7]









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